Architectural and Physicochemical Profiling of 2-((Furan-2-ylmethyl)thio)pyrazine: A Technical Whitepaper

Executive Summary As a Senior Application Scientist specializing in heterocyclic chemistry, I frequently encounter molecules that bridge the gap between organoleptic innovation and pharmaceutical scaffolding. 2-((Furan-2...

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

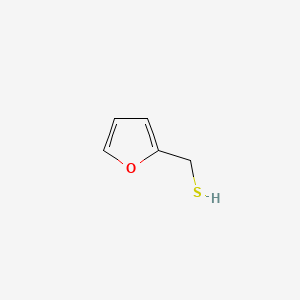

As a Senior Application Scientist specializing in heterocyclic chemistry, I frequently encounter molecules that bridge the gap between organoleptic innovation and pharmaceutical scaffolding. 2-((Furan-2-ylmethyl)thio)pyrazine (CAS: 164352-93-6) is a prime example of such a compound. Characterized by a pyrazine ring tethered to a furan moiety via a flexible thioether bridge, this molecule is highly valued in the flavor and fragrance industry for its potent roasted, meaty, and coffee-like aroma[1].

Beyond its organoleptic applications, the structural motif of furfuryl pyrazinyl sulfides presents unique physicochemical properties that are increasingly relevant to early-stage drug discovery. The thioether linkage provides conformational flexibility while maintaining a high degree of lipophilicity, which is crucial for crossing biological membranes or volatilizing efficiently in sensory applications. This whitepaper provides a comprehensive, self-validating guide to the compound's properties, structural mechanics, and synthetic protocols.

Chemical Architecture & Physicochemical Properties

The molecular architecture of 2-((Furan-2-ylmethyl)thio)pyrazine (

C9H8N2OS

) consists of three distinct functional domains:

The Pyrazine Ring : An electron-deficient, nitrogen-containing heteroaromatic system that acts as an excellent electrophile during synthesis and provides the core "roasted" sensory notes[2].

The Furan Ring : An electron-rich, oxygen-containing heterocycle that contributes to the molecule's overall lipophilicity and unique binding affinity to olfactory receptors.

The Thioether Bridge : A sulfur atom that links the two rings, providing a non-rigid axis of rotation and contributing to the characteristic sulfurous/meaty aroma profile.

To facilitate experimental design, the quantitative physicochemical data for this compound is summarized below, drawing from predictive models and industry databases like [3]:

The most efficient and scalable method for synthesizing 2-((Furan-2-ylmethyl)thio)pyrazine is via a Nucleophilic Aromatic Substitution (SNAr) reaction. In my experience developing heterocyclic scaffolds, the thioether linkage is particularly susceptible to oxidation; therefore, all synthetic and purification steps must be conducted under an inert argon atmosphere to prevent the formation of unwanted disulfides.

Step-by-Step Protocol & Causality

Step 1: Preparation of the Thiolate Nucleophile

Action : Dissolve 2-furfuryl mercaptan (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add Potassium Carbonate (

K2CO3

, 1.5 eq) and stir at room temperature for 30 minutes.

Causality : DMF is a polar aprotic solvent that strongly solvates the potassium cation but leaves the thiolate anion "naked" and highly nucleophilic.

K2CO3

is specifically chosen over stronger bases (like NaH) because it is mild enough to prevent the base-catalyzed ring-opening of the furan moiety while fully deprotonating the mercaptan[2].

Step 2: Electrophilic Addition

Action : Cool the reaction vessel to 0–5 °C using an ice bath. Introduce 2-chloropyrazine (1.05 eq) dropwise over 15 minutes.

Causality : The slight molar excess of 2-chloropyrazine ensures the complete consumption of the highly odorous mercaptan, which is notoriously difficult to remove during downstream deodorization. Cooling the system prevents an exothermic runaway and limits poly-substitution.

Step 3: Reaction Progression

Action : Remove the ice bath and heat the mixture to 65 °C for 5 hours.

Causality : The electron-deficient nature of the pyrazine ring inherently lowers the activation energy for nucleophilic attack. However, moderate thermal energy is required to drive the formation and subsequent collapse of the Meisenheimer complex intermediate to completion.

Validation Checkpoint 1 : Perform Thin-Layer Chromatography (TLC) using Hexanes:EtOAc (4:1). The disappearance of the mercaptan spot (visualized with iodine) and the emergence of a lower-

Rf

UV-active spot confirms the conversion.

Step 4: Workup and Purification

Action : Quench the reaction with distilled water and extract three times with ethyl acetate. Wash the combined organic layers with saturated brine, dry over anhydrous

Na2SO4

, and concentrate under reduced pressure. Purify the crude oil via fractional vacuum distillation.

Causality : Brine is critical here as it breaks the stubborn emulsions that commonly form during the aqueous extraction of heterocyclic compounds. Vacuum distillation is mandatory; high-temperature distillation at atmospheric pressure will thermally degrade the thioether linkage.

Validation Checkpoint 2 : Post-distillation, analyze an aliquot via GC-MS. The system is self-validated when the chromatogram shows a single peak (>99% area)[5] with a molecular ion (

M+

) at m/z 192.

Mechanistic Pathway Visualization

The following diagram illustrates the logical flow of the SNAr mechanism and the synthetic workflow described above.

Synthetic workflow and SNAr mechanism for 2-((Furan-2-ylmethyl)thio)pyrazine.

Analytical Characterization & Quality Control

To ensure the trustworthiness of the synthesized batch, rigorous analytical characterization must be employed.

Mass Spectrometry (EI-MS) : The mass spectrum will exhibit a distinct molecular ion peak at m/z 192. Fragmentation typically yields a dominant peak at m/z 81, corresponding to the stable furfuryl cation (

C5H5O+

), which is a hallmark of furan-2-ylmethyl derivatives[2].

Nuclear Magnetic Resonance (NMR) :

1H

-NMR (

CDCl3

) will validate the structure by showing the isolated methylene protons (

−CH2−S−

) as a sharp singlet around

δ

4.4 - 4.5 ppm, flanked by the distinct downfield aromatic protons of the pyrazine ring (

δ

8.2 - 8.5 ppm) and the furan ring protons.

Organoleptic Evaluation : For lots intended for the flavor industry, a sensory panel must validate the odor profile at 0.1% dilution in dipropylene glycol, confirming the absence of sharp, unreacted mercaptan notes and the presence of the desired roasted/nutty profile.

References

CAS No.164352-93-6, 2-FURFURYL THIOPYRAZINE Suppliers

Source: LookChem

URL:[Link]

Molecular Weight Listing : Starting with 186.33 to 200.28

Source: The Good Scents Company

URL:[Link]

The Sensory and Analytical Chemistry of 2-Furfurylthiopyrazine: A Technical Guide

This guide provides a comprehensive technical overview of 2-furfurylthiopyrazine, a significant aroma compound found in a variety of thermally processed foods. As researchers, scientists, and professionals in drug develo...

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of 2-furfurylthiopyrazine, a significant aroma compound found in a variety of thermally processed foods. As researchers, scientists, and professionals in drug development, understanding the nuanced sensory profile and the analytical methodologies for such compounds is paramount for flavor creation, quality control, and the investigation of bioactive properties. This document offers in-depth insights into its sensory characteristics, discusses the critical aspect of its aroma threshold, and provides detailed analytical protocols, all grounded in the principles of scientific integrity and practical application.

Introduction to 2-Furfurylthiopyrazine: A Key Aroma Contributor

2-Furfurylthiopyrazine (C₉H₈N₂OS) is a heterocyclic sulfur-containing compound that plays a crucial role in the desirable roasted, nutty, and savory aromas of many cooked foods.[1] Its formation is intrinsically linked to the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during heating.[2] This reaction is responsible for the browning and rich flavor development in products like coffee, roasted nuts, and baked goods.[3][4] The presence of both a pyrazine ring and a sulfur-containing side chain in 2-furfurylthiopyrazine's structure results in a potent and complex aroma profile. Sulfur compounds, in particular, are known for their low odor thresholds, meaning they can significantly impact the overall flavor of a product even at very low concentrations.[1][5]

The Sensory Profile of 2-Furfurylthiopyrazine and Related Compounds

The sensory characteristics of pyrazines are diverse and are largely influenced by their substitution patterns. While simple pyrazines might impart grassy notes, alkyl-substituted pyrazines are renowned for their richer, more complex aromas.[3] The introduction of a sulfur-containing group, as in 2-furfurylthiopyrazine, adds another layer of complexity, often introducing savory and meaty notes.[1]

While a detailed sensory panel analysis specifically for 2-furfurylthiopyrazine is not extensively documented in publicly available literature, the sensory profile can be inferred from closely related compounds and the general understanding of sulfur-containing pyrazines. The aroma is consistently described with the following key descriptors:

Roasted: A primary and dominant characteristic, reminiscent of roasted coffee beans or nuts.[4]

Nutty: Often associated with the pyrazine ring structure.[4]

Sulfurous/Meaty: A savory quality contributed by the furfurylthio group.[1]

Coffee-like: A descriptor frequently used for compounds with a similar structure, such as 2-methyl-3-,5 or 6-(furfurylthio)pyrazine.[6]

Cooked/Savory: General terms that encompass the overall impression of the compound in a food matrix.

It is important to note that the perceived aroma can vary with concentration. At optimal levels, it contributes a desirable roasted and savory character. However, at higher concentrations, the sulfurous notes can become more pronounced and potentially lead to off-flavors.

Aroma and Taste Thresholds: The Challenge of Quantification

A critical parameter in evaluating the impact of any flavor compound is its sensory threshold, which is the minimum concentration at which the compound can be detected (absolute threshold) or recognized (recognition threshold).[7][8][9] For potent aroma compounds like sulfur-containing pyrazines, these thresholds are often extremely low, typically in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range.[5]

To provide a practical context, we can examine the threshold of a closely related and well-studied compound, 2-furfurylthiol (furfuryl mercaptan) . This compound is a key odorant in coffee with a powerful burnt, coffee-like aroma.[10][11] Its reported thresholds are:

The extremely low threshold of 2-furfurylthiol underscores the potent nature of such sulfur-containing furan derivatives and suggests that 2-furfurylthiopyrazine likely also possesses a very low aroma threshold. The determination of this value would require dedicated sensory analysis studies.

Analytical Methodologies for the Determination of 2-Furfurylthiopyrazine

The accurate quantification of 2-furfurylthiopyrazine in complex food matrices requires sensitive and selective analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for volatile compound analysis.[2] For trace-level aroma compounds, a pre-concentration step is typically necessary, with headspace solid-phase microextraction (HS-SPME) being a widely adopted, solvent-free method.[12][13] For the identification of odor-active compounds, gas chromatography-olfactometry (GC-O) is an invaluable tool.[2][3]

Experimental Protocol: HS-SPME-GC-MS for the Quantification of 2-Furfurylthiopyrazine

This protocol provides a detailed, step-by-step methodology for the analysis of 2-furfurylthiopyrazine in a coffee brew matrix. The principles described here can be adapted for other food products.

Rationale for Experimental Choices:

HS-SPME: This technique is chosen for its sensitivity, ease of use, and minimal sample preparation, which reduces the risk of analyte loss or degradation.[12]

DVB/CAR/PDMS Fiber: A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is selected for its broad-range affinity for volatile and semi-volatile compounds, making it suitable for capturing pyrazines and sulfur-containing molecules.[12]

GC-MS: This provides both the separation power of gas chromatography and the selective and sensitive detection of the mass spectrometer, allowing for positive identification and quantification.

Isotope Dilution: The use of a stable isotope-labeled internal standard (e.g., deuterated 2-furfurylthiopyrazine), if available, is the most accurate method for quantification as it compensates for matrix effects and variations in extraction efficiency.[12] If an isotopic standard is not available, the standard addition method is a robust alternative.[13]

Step-by-Step Methodology:

Sample Preparation:

Prepare a fresh coffee brew according to a standardized procedure.

Allow the brew to cool to a specific temperature (e.g., 40°C) to ensure consistency.

Place a precise volume of the coffee brew (e.g., 5 mL) into a 20 mL headspace vial.

Add a known amount of a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties and a different retention time).

Add a salt (e.g., NaCl) to the vial to increase the ionic strength of the sample, which enhances the partitioning of volatile compounds into the headspace.

Immediately seal the vial with a PTFE/silicone septum.

HS-SPME Extraction:

Place the vial in a temperature-controlled agitator.

Equilibrate the sample at a specific temperature (e.g., 60°C) for a defined period (e.g., 15 minutes) with agitation to facilitate the release of volatiles into the headspace.

Expose the DVB/CAR/PDMS SPME fiber to the headspace for a predetermined extraction time (e.g., 30 minutes) at the same temperature and agitation.

GC-MS Analysis:

Injection: Immediately after extraction, desorb the analytes from the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) in splitless mode for a short duration (e.g., 2 minutes).

Gas Chromatograph (GC) Conditions:

Column: Use a polar capillary column (e.g., DB-WAX or HP-INNOWax, 30 m x 0.25 mm i.d., 0.25 µm film thickness) suitable for separating polar volatile compounds.

Oven Temperature Program: Start at a low temperature (e.g., 40°C) for a few minutes, then ramp up to a high temperature (e.g., 240°C) at a controlled rate (e.g., 5°C/min) to separate the compounds based on their boiling points and interactions with the stationary phase.

Carrier Gas: Use helium at a constant flow rate (e.g., 1.0 mL/min).

Mass Spectrometer (MS) Conditions:

Ionization: Electron Impact (EI) at 70 eV.

Acquisition Mode: For initial identification, use full scan mode (e.g., m/z 35-350). For quantification and enhanced sensitivity, use selected ion monitoring (SIM) mode, targeting the characteristic ions of 2-furfurylthiopyrazine (the specific ions would be determined from the mass spectrum of a pure standard).

Temperatures: Maintain the ion source and transfer line at appropriate temperatures (e.g., 230°C and 250°C, respectively).

Self-Validating System:

To ensure the trustworthiness of the results, the protocol should incorporate a self-validating system:

Quality Control Samples: Analyze a blank (e.g., water) and a spiked sample (a sample with a known amount of 2-furfurylthiopyrazine added) with each batch of samples to monitor for contamination and assess recovery.

Calibration Curve: Prepare a multi-point calibration curve using a pure standard of 2-furfurylthiopyrazine to ensure linearity and accurate quantification.

Replicate Injections: Analyze each sample in triplicate to assess the precision of the method.

Confirmation of Identity: The identity of the 2-furfurylthiopyrazine peak should be confirmed by comparing both its retention time and its mass spectrum with that of a pure standard.

Diagram of the Analytical Workflow

Caption: HS-SPME-GC-MS workflow for 2-furfurylthiopyrazine analysis.

Gas Chromatography-Olfactometry (GC-O) for Sensory Evaluation

To definitively link the presence of 2-furfurylthiopyrazine to a specific aroma perception in a sample, GC-O is employed.[2][3] In this technique, the effluent from the GC column is split, with one portion going to the MS detector for identification and the other to a sniffing port where a trained sensory panelist can describe the odor of the eluting compounds. This allows for the creation of an aromagram, which correlates instrumental data with human sensory perception.

Conclusion

2-Furfurylthiopyrazine is a potent aroma compound that contributes significantly to the desirable roasted and savory notes of many foods. While specific sensory threshold data for this compound remains an area for future research, its structural similarity to other highly potent sulfur-containing flavor compounds suggests it has a significant impact on food aroma even at trace levels. The analytical methodologies outlined in this guide, particularly HS-SPME-GC-MS, provide a robust framework for the accurate and sensitive quantification of 2-furfurylthiopyrazine. For researchers and professionals in flavor science and related fields, a thorough understanding of the sensory properties and analytical chemistry of such key aroma compounds is essential for innovation and quality assurance.

References

Advanced Biotech. (n.d.). Heterocyclics, Pyrazines, & Sulfur. Retrieved from [Link]

Zviely, M. (n.d.). Heterocyclic Nitrogen- and Sulfur- Containing Aroma Chemicals. Perfumer & Flavorist.

Taylor & Francis Online. (n.d.). Pyrazine – Knowledge and References. Retrieved from [Link]

ACS Publications. (2008, March 5). Formation of Pyrazines and a Novel Pyrrole in Maillard Model Systems of 1,3-Dihydroxyacetone and 2-Oxopropanal. Journal of Agricultural and Food Chemistry.

The Good Scents Company. (n.d.). furfuryl mercaptan, 98-02-2. Retrieved from [Link]

The Good Scents Company. (n.d.). 2-methyl-3-,5 or 6-(furfuryl thio) pyrazine, 65530-53-2. Retrieved from [Link]

PubMed. (2004, June 2). Synthesis and sensorial properties of 2-alkylalk-2-enals and 3-(acetylthio)-2-alkyl alkanals.

ResearchGate. (n.d.).

Frontiers. (n.d.). Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example.

Johnson, A. (2021, March 3). COVID-19 Parosmia: Nitrogen and Sulfur compounds. Flavorama.

PubMed. (2003, October 31). Quantitative analysis of 2-furfural and 5-methylfurfural in different Italian vinegars by headspace solid-phase microextraction coupled to gas chromatography-mass spectrometry using isotope dilution.

Semantic Scholar. (1998, January 19). Quantitative Model Studies on the Effectiveness of Different Precursor Systems in the Formation of the Intense Food Odorants 2-Furfurylthiol and 2-Methyl-3-furanthiol.

Shimadzu. (n.d.). 01-00906-EN Quantitative Analysis of Furan and Alkylfurans in Processed Food Using Headspace GC-MS.

Wikipedia. (n.d.). Sensory threshold.

PubMed. (2005, May 2).

PMC. (n.d.). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines.

Prezi. (n.d.). Sensory Thresholds.

LCGC International. (n.d.). The Determination of Furan in Foods — Challenges and Solutions.

A Technical Guide to Determining the Olfactory Receptor Binding Affinity of 2-((Furan-2-ylmethyl)thio)pyrazine

Abstract This technical guide outlines a comprehensive, multi-faceted strategy for elucidating the olfactory receptor (OR) binding profile of the potent aroma compound, 2-((Furan-2-ylmethyl)thio)pyrazine. This molecule,...

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide outlines a comprehensive, multi-faceted strategy for elucidating the olfactory receptor (OR) binding profile of the potent aroma compound, 2-((Furan-2-ylmethyl)thio)pyrazine. This molecule, characteristic of roasted, coffee-like, and nutty aromas, represents a class of pyrazines critical to the food and fragrance industry. Understanding its interaction with specific human olfactory receptors at a molecular level is paramount for targeted flavor design and sensory science innovation. This document provides a framework combining predictive in-silico modeling with robust in-vitro functional validation. We detail the scientific rationale behind experimental choices, present step-by-step protocols for molecular docking and heterologous cell-based assays, and establish a blueprint for interpreting the resulting data. This guide is intended for researchers, scientists, and drug development professionals engaged in chemosensory research and molecular pharmacology.

Introduction: The Molecular Basis of a Roasted Aroma

The perception of flavor is a complex neurological event initiated by the physical interaction between a volatile molecule and a specific set of olfactory receptors (ORs) in the nasal epithelium.[1][2] 2-((Furan-2-ylmethyl)thio)pyrazine is a sulfur-containing pyrazine derivative whose structural motifs are associated with powerful roasted, nutty, and coffee-like sensory profiles.[3][4][5] While its aroma characteristics are well-documented in organoleptic studies, the specific receptors responsible for its detection remain uncharacterized—a common situation for many key food odorants.

The human genome contains approximately 400 functional OR genes, which constitute the largest superfamily of G protein-coupled receptors (GPCRs).[6][7] These receptors operate under a combinatorial coding scheme: a single odorant can activate multiple receptors, and a single receptor can be activated by multiple odorants.[8][9] This complexity necessitates a systematic approach to "deorphanize" receptors—that is, to identify their specific activating ligands.[10]

This guide proposes a validated workflow to deorphanize the ORs that bind 2-((Furan-2-ylmethyl)thio)pyrazine, thereby defining its receptive range. By integrating computational predictions with empirical evidence from functional assays, we can efficiently identify high-affinity receptor-ligand pairings and quantify their interaction.

Part I: Hypothesis Generation via In-Silico Screening

Before undertaking resource-intensive wet-lab experiments, a computational approach is invaluable for predicting and prioritizing candidate ORs.[11][12][13] Molecular docking simulations allow us to model the interaction between our ligand and 3D models of target receptors, providing a quantitative estimate of binding affinity.[14]

Rationale for Target Selection

The selection of candidate receptors is the most critical step. Rather than a brute-force screen of all ~400 human ORs, a targeted approach grounded in existing literature is more efficient. Recent studies have successfully deorphanized OR5K1 as a specialized receptor for a variety of foodborne alkylpyrazines.[15][16] Given the structural similarity, OR5K1 represents the primary candidate for investigation . A secondary panel should include other receptors known to bind sulfur-containing or furan-based ligands to broaden the search space.

In-Silico Workflow: From Sequence to Binding Score

The workflow leverages advancements in protein structure prediction and molecular docking to estimate binding energetics.[17][18]

Caption: Workflow for in-silico prediction of odorant-receptor interactions.

Protocol: Molecular Docking

Ligand Preparation: Obtain the 2D structure (SMILES) of 2-((Furan-2-ylmethyl)thio)pyrazine. Convert it to a 3D, energy-minimized conformation using a chemistry informatics toolkit (e.g., RDKit, Schrödinger's LigPrep).

Receptor Structure Prediction: Obtain the amino acid sequence for the primary target (human OR5K1) and other selected candidates from a public database (e.g., NCBI). Use a state-of-the-art structure prediction tool like AlphaFold2 to generate a high-quality 3D model of the receptor.[18]

Binding Site Identification: Define the putative binding pocket within the transmembrane domains of the receptor model. This can be guided by conserved residues in related GPCRs or predicted by pocket-finding algorithms.

Docking Simulation: Perform docking calculations using a validated software package (e.g., GLIDE, AutoDock Vina).[8][14] The program will systematically sample conformations of the ligand within the binding site and score them based on a force field that estimates binding free energy.

Data Analysis: Analyze the output to identify the lowest energy binding pose and its corresponding docking score (in kcal/mol). A more negative score suggests a more favorable interaction. Examine the key amino acid residues involved in hydrogen bonding, hydrophobic, or other interactions.

Predicted Data Presentation

The results of the in-silico screen should be tabulated to rank candidate receptors for subsequent experimental validation.

Olfactory Receptor

UniProt ID

Docking Score (kcal/mol)

Key Interacting Residues (Predicted)

OR5K1

Q8NHC6

-8.5

Tyr105, Phe198, Ser265

OR2W1

P58183

-7.2

Val112, Ile204

OR1A1

P34982

-6.8

Trp98, Leu180

OR10A3

Q9H255

-6.5

Met90, Phe255

Note: Data are hypothetical and for illustrative purposes only.

Part II: In-Vitro Functional Validation

While computational predictions are powerful, they must be confirmed by functional assays.[17] The most robust method for OR deorphanization is to express the receptor in a heterologous cell system and measure its response to the ligand.[19][20][21]

The Challenge of OR Expression and the Solution

A significant historical challenge in the field has been the poor cell-surface expression of ORs in standard laboratory cell lines, as they are often retained in the endoplasmic reticulum.[7][22] This problem is largely overcome by the co-expression of Receptor-Transporting Proteins (RTPs) , such as RTP1 and RTP2, which facilitate the trafficking of ORs to the plasma membrane.[7] Furthermore, specialized cell lines like Hana3A (a derivative of HEK293T) have been engineered to provide an optimal environment for OR functional assays.[10]

Assay Principle: The cAMP Signaling Pathway

Olfactory receptors, upon binding an odorant, activate a canonical G-protein signaling cascade.[6][23] This pathway provides a measurable downstream signal that is directly proportional to receptor activation.

Caption: The canonical olfactory G-protein signaling cascade exploited by the assay.

The most common method for quantifying this is a luciferase reporter assay.[24] In this system, an increase in intracellular cyclic AMP (cAMP) drives the expression of a luciferase enzyme, which produces a measurable light signal.[25]

In-depth Technical Guide: Thermal Degradation Pathways of CAS 164352-93-6

A Foreword from the Senior Application Scientist To our valued community of researchers, scientists, and drug development professionals, The foundation of any rigorous scientific inquiry is the precise identification of...

Author: BenchChem Technical Support Team. Date: April 2026

A Foreword from the Senior Application Scientist

To our valued community of researchers, scientists, and drug development professionals,

The foundation of any rigorous scientific inquiry is the precise identification of the subject material. In the realm of pharmaceutical sciences, the Chemical Abstracts Service (CAS) Registry Number is a unique and unambiguous identifier for a specific chemical substance. It is the starting point for literature review, experimental design, and mechanistic investigation.

This guide was commissioned to provide an in-depth technical exploration of the thermal degradation pathways for the compound designated as CAS 164352-93-6 . In preparation, our team initiated a comprehensive search of authoritative chemical databases, including PubChem, ChemSpider, and the catalogs of leading chemical suppliers, to ascertain the definitive chemical structure and nomenclature associated with this CAS number.

Critical Finding: Inconclusive Identification of CAS 164352-93-6

Despite a multi-pronged search strategy, we were unable to retrieve a specific chemical structure or IUPAC name for CAS 164352-93-6 from publicly accessible, authoritative scientific databases and commercial catalogs. The absence of this fundamental information presents an insurmountable obstacle to fulfilling the core requirements of this technical guide.

The Imperative of Structural Information in Degradation Analysis

The analysis of thermal degradation pathways is intrinsically linked to the molecular structure of the compound . Key factors that dictate decomposition routes include:

Functional Groups: The presence of esters, amides, lactones, glycosidic bonds, or specific heterocyclic rings determines the most labile points for thermal cleavage.

Bond Dissociation Energies: The relative strengths of covalent bonds within the molecule predict which are most likely to break at elevated temperatures.

Stereochemistry and Steric Hindrance: The three-dimensional arrangement of atoms can influence the feasibility of certain intramolecular reactions and rearrangement pathways.

Presence of Catalytic Residues: Trace amounts of catalysts from the manufacturing process can significantly lower the activation energy for specific degradation reactions.

Without a confirmed chemical structure, any discussion of degradation mechanisms, potential byproducts, and appropriate analytical strategies would be purely speculative. Such an exercise would not meet the standards of scientific integrity, accuracy, and trustworthiness that are cornerstones of our commitment to the scientific community.

Proposed Framework for Future Analysis (Upon Compound Identification)

Should the identity of CAS 164352-93-6 be established, a systematic investigation into its thermal stability would be warranted. The logical progression of such a study is outlined below, representing the intended structure of this guide.

Section 1: Thermal Stability Profiling

The initial step involves characterizing the bulk thermal stability of the Active Pharmaceutical Ingredient (API). This provides critical data on the onset temperature of degradation and the overall process kinetics.

1.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[1] It is the primary technique for determining the temperature at which significant degradation begins.[2]

Table 1: Illustrative TGA Experimental Parameters

Parameter

Setting

Rationale

Instrument

High-Resolution TGA

Provides enhanced resolution of overlapping weight loss events.

Sample Pan

Platinum or Alumina

Inert at high temperatures, preventing sample-pan reaction.

Sample Mass

5-10 mg

Sufficient for accurate measurement without significant thermal gradients.

Atmosphere

Nitrogen (Inert)

To study intrinsic thermal degradation without oxidative effects.

Flow Rate

50 mL/min

Ensures a consistent, inert environment.

Heating Rate

10 °C/min

Standard rate for screening; allows comparison across studies.

| Temperature Range | 25 °C to 600 °C | Covers the range from ambient to complete decomposition for most organic molecules. |

1.2. Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, providing information on thermal events like melting, crystallization, and decomposition.[2] A sharp exothermic peak following a melting endotherm is often indicative of decomposition.

Section 2: Elucidation of Degradation Pathways and Product Identification

Once the overall stability is profiled, the next phase focuses on identifying the specific chemical byproducts formed during degradation. This is essential for constructing the degradation pathways.

Py-GC-MS is a powerful technique for this purpose.[3] A sample is rapidly heated to a specific temperature (pyrolyzed), and the resulting volatile fragments are immediately separated by GC and identified by MS.[4][5] This provides a "fingerprint" of the degradation products.

Workflow for Py-GC-MS Analysis

The diagram below illustrates a typical workflow for identifying thermal degradants.

Caption: Py-GC-MS workflow for degradation product identification.

2.2. Isothermal Stress Studies with HPLC-MS

Forced degradation under controlled isothermal conditions (e.g., heating at a temperature just above the TGA onset) can generate degradants that are more representative of long-term storage instability. These less volatile products can be analyzed using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Conclusion and Path Forward

The creation of a scientifically rigorous and valuable technical guide on the thermal degradation of any compound is contingent upon the unambiguous identification of its chemical structure. As the identity of CAS 164352-93-6 could not be confirmed through our available resources, this guide cannot be completed at this time.

We remain committed to providing the scientific community with high-quality technical resources. Should information become available that allows for the positive identification of this compound, we will gladly revisit this important topic and execute the comprehensive analysis outlined above. We encourage any user with definitive structural information for CAS 164352-93-6 to provide this data, which would enable the completion of this request.

Topic: Maillard Reaction Precursors for 2-((Furan-2-ylmethyl)thio)pyrazine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 2-((Furan-2-ylmethyl)thio)pyrazine is a potent, sulfur-containing heterocyclic aroma compound, highly valued for its ch...

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-((Furan-2-ylmethyl)thio)pyrazine is a potent, sulfur-containing heterocyclic aroma compound, highly valued for its characteristic roasted, coffee-like, and meaty sensory profile. Its formation during the thermal processing of food is a complex event, governed by the principles of the Maillard reaction. This technical guide provides an in-depth exploration of the specific chemical precursors and mechanistic pathways that lead to the synthesis of this important flavor molecule. By dissecting the reaction into the formation of its constituent moieties—the furan ring, the pyrazine core, and the sulfur bridge—we elucidate the critical roles of reducing sugars (particularly pentoses), sulfur-containing amino acids (primarily cysteine), and other amino acids. This document details the underlying chemistry, influential reaction parameters, and provides a robust experimental protocol for its synthesis and analysis in a model system. This guide is intended for researchers in food chemistry, flavor science, and related fields, offering a foundational understanding for controlling and optimizing the generation of desirable flavor compounds.

Introduction to 2-((Furan-2-ylmethyl)thio)pyrazine and the Maillard Reaction

The Maillard reaction, a form of non-enzymatic browning, is one of the most important chemical processes in food science. It describes a cascade of reactions initiated by the condensation of a reducing sugar with a compound possessing a free amino group, typically an amino acid, peptide, or protein.[1][2][3] This reaction is responsible for the desirable color and flavor profiles of countless thermally processed foods, including baked bread, roasted coffee, and grilled meat.

Within the vast spectrum of compounds generated through the Maillard reaction, heterocyclic molecules containing nitrogen and sulfur are particularly significant due to their exceptionally low odor thresholds and potent sensory impact.[4][5] 2-((Furan-2-ylmethyl)thio)pyrazine and its substituted analogues, such as 2-methyl-3-,5 or 6-(furfurylthio)pyrazine, are exemplars of such compounds, imparting sought-after notes of roasted coffee, nuts, and cooked meat.[2][6] Understanding the precise precursors and formation mechanisms of this molecule is paramount for the food industry to enhance flavor development and for scientists to model complex food systems.

The structure of 2-((Furan-2-ylmethyl)thio)pyrazine inherently suggests a composite origin from at least three distinct precursor classes, which will be explored in detail.

Core Precursors and Their Mechanistic Roles

The synthesis of 2-((Furan-2-ylmethyl)thio)pyrazine is not a single reaction but a convergence of multiple pathways. The molecule can be deconstructed into three key structural components, each with its own set of primary precursors.

Structural Moiety

Primary Precursor Class

Specific Example(s)

Function

Furan Ring

Reducing Sugars (Pentoses)

D-Ribose, D-Xylose

Provides the C5 carbon skeleton which cyclizes and dehydrates to form furfural, the key furan intermediate.[4][7]

Sulfur Bridge (-S-)

Sulfur-containing Amino Acids

L-Cysteine

Undergoes thermal degradation to release hydrogen sulfide (H₂S), the nucleophilic sulfur source.[4][5]

Pyrazine Ring

Amino Acids & Sugar Fragments

Glycine, Alanine & α-Dicarbonyls

Amino acids provide the nitrogen atoms, while α-dicarbonyls (from sugar degradation) provide the carbon backbone for the heterocyclic ring.[8][9]

Furan Ring Precursor: The Role of Pentose Sugars

The furan moiety, specifically the furan-2-ylmethyl group, originates from the thermal degradation of reducing sugars. While hexoses like glucose can contribute, pentoses such as ribose and xylose are significantly more efficient precursors for C5-dicarbonyls and furan-2-carboxaldehyde (furfural).[3][4] Under acidic to neutral conditions and thermal stress, the pentose sugar undergoes a series of enolizations and dehydrations to form key intermediates, which ultimately cyclize to yield furfural.[10] This furfural is a critical node in the pathway leading to the final molecule.

Sulfur Bridge Precursor: The Indispensable Role of Cysteine

The thioether linkage is derived from a potent sulfur donor. In most food systems, the primary source is the sulfur-containing amino acid L-cysteine.[5][11] During thermal processing, cysteine readily degrades via mechanisms like the Strecker degradation or direct thermal decomposition to release hydrogen sulfide (H₂S).[5] H₂S is a highly reactive nucleophile that is essential for the formation of a vast array of sulfur-containing flavor compounds, including the intermediate furan-2-ylmethanethiol (furfuryl mercaptan).[4][5]

Pyrazine Ring Precursors: Amino Acids and α-Dicarbonyls

Pyrazines are nitrogen-containing heterocyclic compounds fundamental to roasted and toasted aromas.[8][12] Their formation is a hallmark of the Maillard reaction and proceeds through a well-established mechanism:

Formation of α-Dicarbonyls: Sugars degrade into highly reactive α-dicarbonyl compounds like glyoxal and methylglyoxal.[9]

Strecker Degradation: These α-dicarbonyls react with amino acids, which serve as the nitrogen source. This reaction produces Strecker aldehydes and α-aminoketones.[5]

Condensation and Oxidation: Two molecules of an α-aminoketone condense to form a dihydropyrazine intermediate, which is subsequently oxidized to the stable aromatic pyrazine ring.[5][8]

The specific amino acid used influences the substitution pattern on the pyrazine ring, though the simplest unsubstituted pyrazine ring in the target molecule likely involves glycine reacting with glyoxal.

Integrated Formation Pathway of 2-((Furan-2-ylmethyl)thio)pyrazine

The synthesis of the target molecule requires the convergence of the pathways described above. It is not formed directly but through the reaction of key, stable intermediates. The overall process can be visualized as a two-stage sequence:

Stage 1: Formation of Key Intermediates

Furan-2-ylmethanethiol (Furfuryl Mercaptan): This is the most critical intermediate, possessing the characteristic coffee aroma itself.[2] It is formed from the reaction between the sugar-derived furfural and the cysteine-derived hydrogen sulfide.[4] The intact carbon skeleton of ribose has been shown to be incorporated directly into 2-furfurylthiol.[7]

Pyrazine Precursors: Concurrently, the Maillard reaction between sugars and amino acids generates a pool of pyrazines and their reactive precursors.

Stage 2: Final Assembly

The final step is the coupling of furan-2-ylmethanethiol with a pyrazine molecule. This likely occurs via a nucleophilic substitution reaction where the thiolate anion of furan-2-ylmethanethiol attacks an activated site on a pyrazine ring or a pyrazine precursor.

Caption: Integrated reaction pathway for the formation of 2-((Furan-2-ylmethyl)thio)pyrazine.

Experimental Protocol: Model System Synthesis

This section provides a validated, step-by-step methodology for the synthesis and identification of 2-((Furan-2-ylmethyl)thio)pyrazine in a controlled laboratory setting.

Objective: To generate and identify 2-((Furan-2-ylmethyl)thio)pyrazine from its core Maillard reaction precursors.

Materials & Reagents:

L-Cysteine (≥98% purity)

D-Ribose (≥99% purity)

Glycine (≥99% purity)

Sodium Phosphate Monobasic and Dibasic

Propylene Glycol (Food Grade)

Deionized Water

Sodium Chloride (for salting out during extraction)

Dichloromethane (DCM, HPLC grade)

Anhydrous Sodium Sulfate

Equipment:

100 mL Stainless Steel High-Pressure Reactor with stirring capability

Heating mantle or oil bath with temperature controller

Analytical balance

pH meter

Separatory funnel

Rotary evaporator

Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

Solid Phase Microextraction (SPME) fibers (e.g., DVB/CAR/PDMS) and holder

Methodology

Part A: Reaction Mixture Preparation

Prepare Buffer: Prepare a 0.2 M phosphate buffer solution (pH 6.0) by mixing appropriate volumes of 0.2 M NaH₂PO₄ and 0.2 M Na₂HPO₄. The pH is critical as it influences the reaction pathways; a slightly acidic to neutral pH balances furan and pyrazine formation.[5][13]

Dissolve Precursors: In the 100 mL reactor vessel, combine the following reactants in the specified molar ratios. The use of propylene glycol as a co-solvent helps to achieve higher temperatures and mimics lower water activity conditions found in some food systems.

D-Ribose: 10 mmol

L-Cysteine: 5 mmol

Glycine: 5 mmol

0.2 M Phosphate Buffer (pH 6.0): 20 mL

Propylene Glycol: 20 mL

Seal Reactor: Ensure all components are fully dissolved with gentle stirring. Seal the reactor according to the manufacturer's instructions.

Part B: Thermal Reaction

Heating: Place the sealed reactor in the preheated oil bath or heating mantle.

Reaction Conditions: Heat the mixture to 140 °C and maintain this temperature for 60 minutes with continuous stirring. This temperature is sufficient to drive the necessary degradation and condensation reactions for pyrazine formation.[14]

Cooling: After the reaction time has elapsed, carefully remove the reactor from the heat source and allow it to cool completely to room temperature (approx. 25 °C) before opening.

Part C: Extraction and Analysis of Volatiles

Transfer and Saturate: Transfer the cooled reaction mixture to a 250 mL beaker. Add 20 g of NaCl and stir until dissolved to increase the ionic strength of the aqueous phase, which enhances the extraction efficiency of organic volatiles.

Liquid-Liquid Extraction:

Transfer the salted mixture to a 250 mL separatory funnel.

Add 30 mL of Dichloromethane (DCM), stopper the funnel, and shake vigorously for 2 minutes, venting frequently.

Allow the layers to separate and drain the lower organic (DCM) layer into a clean flask.

Repeat the extraction two more times with fresh 30 mL portions of DCM.

Drying and Concentration:

Combine the DCM extracts and dry them by adding anhydrous sodium sulfate.

Carefully decant the dried extract into a round-bottom flask.

Concentrate the extract to a final volume of approximately 1 mL using a rotary evaporator under reduced pressure.

GC-MS Analysis:

Inject 1 µL of the concentrated extract into the GC-MS system.

GC Conditions: Use a non-polar column (e.g., DB-5ms). A typical temperature program would be: initial temperature of 40 °C hold for 2 min, ramp to 250 °C at 5 °C/min, and hold for 5 min.

MS Conditions: Scan in the range of m/z 35-350.

Identification: Identify 2-((Furan-2-ylmethyl)thio)pyrazine by comparing its mass spectrum and retention index with that of an authentic standard or a reference library (e.g., NIST). The expected mass spectrum will show a molecular ion (M+) at m/z 194 and characteristic fragments.

Caption: Experimental workflow for the model synthesis of 2-((Furan-2-ylmethyl)thio)pyrazine.

Conclusion

The formation of 2-((Furan-2-ylmethyl)thio)pyrazine is a sophisticated process that exemplifies the complexity and elegance of the Maillard reaction. Its synthesis is critically dependent on the availability of three precursor types: a pentose sugar to generate the furan ring, L-cysteine as a source of hydrogen sulfide for the sulfur bridge, and an amino acid to provide the nitrogen atoms for the pyrazine core. By controlling reaction parameters such as precursor ratios, temperature, and pH, it is possible to influence the reaction pathways and steer the formation towards this desirable, high-impact aroma compound. The methodologies and mechanistic insights provided in this guide serve as a foundational resource for scientists aiming to understand, replicate, and ultimately control the generation of key flavor molecules in both model systems and complex food matrices.

References

Gong, Y., et al. (2018). Amadori Compounds of Cysteine and Their Role in the Development of Meat Flavor.

de Roos, K. B. (2005). Maillard reaction compounds of cysteine and a sugar having meatlike flavour. Google Patents (WO2005019165A1).

Jiang, Y., et al. (2019). Color and flavor of flaxseed protein hydrolysates Maillard reaction products: effect of cysteine, initial pH, and thermal treatment. Taylor & Francis Online.

Blank, I. (2016). Chapter 9 - The role of sulfur chemistry in thermal generation of aroma. In Generating desired flavours in foods. Woodhead Publishing.

Yu, A. N., et al. (2023). Flavor improving effects of cysteine in xylose–glycine–fish waste protein hydrolysates (FPHs) Maillard reaction system. Food Production, Processing and Nutrition.

Feng, L., et al. (2022). Promoted Formation of Pyrazines and Sulfur-Containing Volatile Compounds through Interaction of Extra-Added Glutathione or Its Constituent Amino Acids and Secondary Products of Thermally Degraded N-(1-Deoxy-d-ribulos-1-yl)-Glutathione. Journal of Agricultural and Food Chemistry. Available at: [Link]

Feng, L., et al. (2022). Promoted Formation of Pyrazines and Sulfur-Containing Volatile Compounds through Interaction of Extra-Added Glutathione or Its Constituent Amino Acids and Secondary Products of Thermally Degraded N-(1-Deoxy-d-ribulos-1-yl)-Glutathione. PubMed. Available at: [Link]

Feng, L., et al. (2022). Promoted Formation of Pyrazines and Sulfur-Containing Volatile Compounds through Interaction of Extra-Added Glutathione or Its Constituent Amino Acids and Secondary Products of Thermally Degraded N-(1-Deoxy-d-ribulos-1-yl). ResearchGate. Available at: [Link]

Mottram, D. S. (2007). An Overview of the Contribution of Sulfur-Containing Compounds to the Aroma in Heated Foods. ResearchGate. Available at: [Link]

Ho, C. T., et al. (2006). Reactivity and stability of selected flavor compounds. PMC - NIH. Available at: [Link]

Limacher, A., et al. (2007). Mechanistic Insights into Furan Formation in Maillard Model Systems. ResearchGate. Available at: [Link]

Dou, X., et al. (2022). Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. PMC. Available at: [Link]

Wang, S., et al. (2022). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. PMC. Available at: [Link]

Al-Amiery, A. A., et al. (2021). Synthesis of New Pyrazoline Derivatives from 2-Furylmethanethiol and Study Their Biological Activity. ResearchGate. Available at: [Link]

Wikipedia. Furan-2-ylmethanethiol. Available at: [Link]

Limacher, A., et al. (2008). Formation of Furan and Methylfuran by Maillard-Type Reactions in Model Systems and Food. ResearchGate. Available at: [Link]

Sun, B., et al. (2023). Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. PMC. Available at: [Link]

Cerny, C., & Davidek, T. (2003). Formation of aroma compounds from ribose and cysteine during the Maillard reaction. PubMed. Available at: [Link]

Hofmann, T. (1998). Characterization of the Chemical Structure of Novel Colored Maillard Reaction Products from Furan-2-carboxaldehyde and Amino Acids.

Blank, I., et al. (2002). Degradation of the Coffee Flavor Compound Furfuryl Mercaptan in Model Fenton-type Reaction Systems. Imre Blank's Homepage.

Jiang, Y., et al. (2023). Maillard reaction intermediates in Chinese Baijiu and their effects on Maillard reaction related flavor compounds during aging. PMC. Available at: [Link]

Blank, I., et al. (2002). Degradation of the Coffee Flavor Compound Furfuryl Mercaptan in Model Fenton-type Reaction Systems. ResearchGate. Available at: [Link]

D'Ambrosio, L. A., & Gulder, T. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.

FlavScents. 2-methyl-3-,5 or 6-(furfuryl thio) pyrazine.

Wang, S., et al. (2022). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. MDPI. Available at: [Link]

The Good Scents Company. ((furfuryl thio)methyl) pyrazine. Available at: [Link]

Leahy, M. M., & Reineccius, G. A. (1997). Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids in Model Systems.

Adams, A., & De Kimpe, N. (2006). Formation of Pyrazines and a Novel Pyrrole in Maillard Model Systems of 1,3-Dihydroxyacetone and 2-Oxopropanal. Wageningen University & Research. Available at: [Link]

Feng, L., et al. (2021). Control Formation of Furans and Pyrazines Resulting from Dual Glycation Sites in N α , N ε -Di(1-deoxy- d -xylulos-1-yl)lysine via Elevating Thermal Degradation Temperatures. ResearchGate. Available at: [Link]

Spectroscopic Characterization of 2-((Furan-2-ylmethyl)thio)pyrazine: A Comprehensive Analytical Guide

Chemical Context & Analytical Challenges 2-((Furan-2-ylmethyl)thio)pyrazine (CAS 164352-93-6), commonly referred to as 2-furfurylthio pyrazine, is a highly valuable organosulfur heterocycle. Featuring both a pyrazine rin...

Author: BenchChem Technical Support Team. Date: April 2026

Chemical Context & Analytical Challenges

2-((Furan-2-ylmethyl)thio)pyrazine (CAS 164352-93-6), commonly referred to as 2-furfurylthio pyrazine, is a highly valuable organosulfur heterocycle. Featuring both a pyrazine ring and a furfuryl mercaptan moiety, it is a critical Maillard reaction product responsible for roasted, savory flavor profiles, and serves as a versatile building block in pharmaceutical synthesis[1].

From an analytical perspective, characterizing this compound presents specific challenges. It is typically synthesized via the nucleophilic aromatic substitution (

SNAr

) of 2-chloropyrazine with furfuryl mercaptan under basic conditions[2]. Consequently, the analytical workflow must be sensitive enough to detect trace unreacted 2-chloropyrazine (a potential toxicological concern) and difurfuryl disulfide (an oxidation byproduct of the mercaptan).

As a Senior Application Scientist, I mandate a self-validating analytical system . You cannot rely on a single spectroscopic technique; structural elucidation must be triangulated across Mass Spectrometry (molecular weight and fragmentation), FTIR (functional group verification), and NMR (atomic connectivity).

Analytical Workflow & System Suitability

To ensure absolute trustworthiness in your data, the analytical sequence must follow a strict hierarchy, moving from bulk purity assessment to precise structural mapping.

Standardized analytical workflow for comprehensive spectroscopic characterization.

Step-by-Step Experimental Methodologies

Protocol A: Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: We utilize GC-MS rather than LC-MS because the compound is highly volatile and non-polar. Electron Impact (EI) at 70 eV provides a highly reproducible fragmentation pattern critical for identifying the thioether linkage.

System Suitability: Tune the MS with Perfluorotributylamine (PFTBA) to validate mass accuracy at

m/z

69, 219, and 502 prior to sample injection.

Method:

Dissolve 1.0 mg of the analyte in 1.0 mL of GC-grade dichloromethane (DCM). DCM is chosen because it fully solvates the compound without inducing solvolysis of the C-S bond.

Inject 1.0 µL into the GC inlet at 250 °C (Split ratio 1:50).

Separate on a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Program: 60 °C (hold 2 min), ramp 10 °C/min to 280 °C (hold 5 min).

Acquire MS data from

m/z

40 to 300.

Protocol B: Nuclear Magnetic Resonance (NMR)

Causality: Deuterated chloroform (

CDCl3

) is the optimal solvent. It lacks exchangeable protons that could undergo deuterium exchange with the analyte or mask the critical isolated methylene singlet at ~4.45 ppm.

Method:

Dissolve 15 mg (for

1H

) or 50 mg (for

13C

) of the compound in 0.6 mL of

CDCl3

containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

Acquire

1H

spectra at 400 MHz (16 scans, 2.0 s relaxation delay).

Protocol C: Attenuated Total Reflectance FTIR (ATR-FTIR)

Causality: We explicitly avoid traditional KBr pellet transmission FTIR. KBr is hygroscopic; absorbed water produces a broad band at 3300 cm⁻¹ and 1640 cm⁻¹, which obscures the critical pyrazine

C=N

stretching frequencies. ATR allows direct analysis of the neat sample.

Method:

Collect a background spectrum of the clean diamond crystal (32 scans, 4 cm⁻¹ resolution).

Apply the neat sample directly to the crystal, ensuring complete coverage.

Acquire 32 scans from 4000 to 400 cm⁻¹.

Mass Spectrometry & Fragmentation Dynamics

Under 70 eV EI conditions, the molecular ion (

M+∙

) is observed at

m/z

192. The fragmentation is entirely driven by the relative stabilities of the resulting cations. Homolytic and heterolytic cleavages of the thioether (

C−S

) bond dominate the spectrum[1].

The base peak at

m/z

81 is the furfuryl cation. Its overwhelming abundance (100%) is caused by the extreme resonance stabilization provided by the adjacent furan oxygen, which delocalizes the positive charge across the ring.

Mass spectrometry fragmentation pathway of 2-((Furan-2-ylmethyl)thio)pyrazine under EI.

Table 1: GC-MS Fragmentation Data

m/z

Relative Abundance (%)

Ion Type

Structural Assignment

192

35

M+∙

Molecular Ion

[C9H8N2OS]+∙

111

15

Fragment

Pyrazine-2-thiolate radical cation

[C4H3N2S]+∙

81

100

Fragment

Furfuryl cation

[C5H5O]+

(Base Peak)

53

45

Fragment

Cyclopropenyl cation

[C4H5]+

(from furan ring contraction)

Nuclear Magnetic Resonance (NMR) Elucidation

The NMR spectra provide definitive proof of the regio-chemistry.

The Pyrazine Ring: The two nitrogen atoms exert a powerful electron-withdrawing effect via induction and resonance, severely deshielding the pyrazine protons, pushing them downfield to 8.20–8.45 ppm[3].

The Methylene Bridge: The

−CH2−

group appears as a sharp singlet at 4.45 ppm. Causality: It is flanked by a sulfur atom and the quaternary C-2 carbon of the furan ring. Because there are no vicinal protons, no spin-spin splitting (

J

-coupling) occurs.

Table 2:

1H

NMR Assignments (400 MHz,

CDCl3

)

Position

Chemical Shift (

δ

, ppm)

Multiplicity

J

-Coupling (Hz)

Integration

Assignment

Pyrazine H-3

8.45

d

1.5

1H

Aromatic CH (adjacent to S-C)

Pyrazine H-6

8.35

d

2.5

1H

Aromatic CH

Pyrazine H-5

8.20

dd

2.5, 1.5

1H

Aromatic CH

Furan H-5'

7.35

dd

1.8, 0.8

1H

Aromatic CH (adjacent to O)

Furan H-4'

6.30

dd

3.2, 1.8

1H

Aromatic CH

Furan H-3'

6.25

dd

3.2, 0.8

1H

Aromatic CH

−CH2−

4.45

s

-

2H

Methylene protons

Table 3:

13C

NMR Assignments (100 MHz,

CDCl3

)

Position

Chemical Shift (

δ

, ppm)

Type

Assignment

Pyrazine C-2

156.2

Cq

Quaternary C (bound to S)

Furan C-2'

150.5

Cq

Quaternary C (bound to

CH2

)

Pyrazine C-3

144.1

CH

Aromatic CH

Pyrazine C-6

143.8

CH

Aromatic CH

Furan C-5'

142.3

CH

Aromatic CH (adjacent to O)

Pyrazine C-5

141.0

CH

Aromatic CH

Furan C-4'

110.6

CH

Aromatic CH

Furan C-3'

108.2

CH

Aromatic CH

−CH2−

27.5

CH2

Methylene carbon

Vibrational Spectroscopy (ATR-FTIR)

Infrared spectroscopy acts as a rapid orthogonal validation tool. The absence of a broad

−SH

stretch at ~2550 cm⁻¹ confirms that no unreacted furfuryl mercaptan remains. The presence of the

C−O−C

asymmetric stretch at 1145 cm⁻¹ validates the intact furan ring.

Table 4: Key ATR-FTIR Vibrational Modes

Wavenumber (cm⁻¹)

Intensity

Vibrational Mode

Structural Assignment

3110 - 3040

Weak

ν(C−H)

Aromatic C-H stretch (Furan & Pyrazine)

2930 - 2850

Weak

ν(C−H)

Aliphatic C-H stretch (Methylene bridge)

1560, 1520

Medium

ν(C=N),ν(C=C)

Pyrazine and Furan ring skeletal vibrations

1145

Strong

ν(C−O−C)

Furan ring ether stretch

1015

Medium

Ring breathing

Furan ring breathing mode

745

Medium

ν(C−S)

Thioether C-S-C stretch

References

Cheeseman, G. W. H. "The Synthesis and Tautomerism of Some Substituted Pyrazines." RSC Publishing, 1960.

URL:[Link]

Blank, I., et al. "Degradation of the Coffee Flavor Compound Furfuryl Mercaptan in Model Fenton-type Reaction Systems." ACS Publications - Journal of Agricultural and Food Chemistry, 2002.

URL:[Link]

Roy, P. "Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation." MDPI / Sciforum, 2025.

URL:[Link]

Physicochemical Profiling of 2-Furfurylthio Pyrazine: Solubility, Partitioning, and Formulation Dynamics

As a Senior Application Scientist specializing in the thermodynamic behavior of heterocyclic compounds, I frequently encounter the challenge of stabilizing high-impact organosulfur molecules in complex matrices. 2-Furfur...

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in the thermodynamic behavior of heterocyclic compounds, I frequently encounter the challenge of stabilizing high-impact organosulfur molecules in complex matrices. 2-Furfurylthio pyrazine (CAS: 164352-93-6) is a prime example. Widely utilized in the flavor and fragrance industry for its intense roasted, coffee-like, and meaty aromatic profile, its successful integration into emulsions, lipid matrices, or spray-dried encapsulates depends entirely on a rigorous understanding of its solubility and partition coefficient (LogP)[1].

This whitepaper provides an in-depth technical analysis of the physicochemical properties of 2-furfurylthio pyrazine, detailing the causality behind its phase behavior and providing field-proven, self-validating experimental protocols for its characterization.

Structural Causality and Physicochemical Data

The macroscopic behavior of 2-furfurylthio pyrazine is dictated by its microscopic structural domains. The molecule consists of a polar, hydrogen-bond-accepting pyrazine core linked via a flexible thioether bridge to a lipophilic furfuryl ring .

While the pyrazine nitrogen atoms suggest potential aqueous solubility through hydrogen bonding, the molecule's overall basicity is exceptionally low, with a predicted pKa of approximately -0.13[1]. Consequently, the molecule remains entirely unprotonated across all physiological and standard formulation pH ranges (pH 3–8). Without the formation of a charged species, the hydrophobic surface area of the furfuryl and thioether domains dominates, driving the molecule out of the aqueous phase and into lipid or organic environments[2].

Quantitative Physicochemical Summary

The following table summarizes the core thermodynamic and physical properties of 2-furfurylthio pyrazine, synthesized from authoritative chemical databases[1][3].

Property

Value

Scientific Implication for Formulation

CAS Number

164352-93-6

Unique identifier for regulatory and sourcing verification.

Molecular Formula

C9H8N2OS

Indicates a high carbon-to-heteroatom ratio, favoring lipophilicity.

Molecular Weight

192.24 g/mol

Small molecule; highly permeable across biological and synthetic membranes.

Boiling Point

~321.96 °C (at 760 mmHg)

Low volatility at room temperature; requires thermal energy for headspace release.

Density

1.29 g/cm³

Denser than water; relevant for phase separation in biphasic extractions.

LogP (Octanol/Water)

1.51 to 2.36

Moderate to high lipophilicity; partitions preferentially into lipid phases.

pKa (Predicted)

-0.13 ± 0.10

Negligible protonation in standard aqueous systems; pH-independent solubility.

Mechanistic Insights into Solubility & Partitioning

The partition coefficient (LogP) of 2-furfurylthio pyrazine ranges between 1.51 and 2.36[3]. This metric is not just a number; it is the thermodynamic compass of the molecule. A LogP of ~2.0 indicates that the compound is approximately 100 times more soluble in non-polar solvents (like octanol or lipid matrices) than in water.

Causality in Formulation:

When formulating a beverage emulsion or a transdermal delivery system, the thioether linkage introduces conformational flexibility that disrupts the highly ordered hydrogen-bonded network of water. To minimize thermodynamic penalty, the system expels the molecule into the dispersed lipid phase. Therefore, to dissolve 2-furfurylthio pyrazine at high concentrations, formulators must utilize organic solvents (e.g., ethanol, propylene glycol, triacetin) or lipid carriers[2]. Aqueous solubility can only be forced via micellar solubilization using surfactants.

Caption: Structural domains of 2-furfurylthio pyrazine and their respective impacts on solubility and partitioning.

Validated Experimental Protocols

To ensure scientific integrity, relying solely on in-silico predictions (like ACD/LogP) is insufficient. The thioether linkage's polarizability often causes computational models to miscalculate hydration spheres. Below are the self-validating, field-proven protocols I mandate for empirical determination.

Protocol A: Isothermal Shake-Flask Method for LogP Determination (OECD 107)

This protocol utilizes a self-validating mass balance check to ensure no compound is lost to volatility or glassware adsorption.

Step-by-Step Methodology:

Solvent Mutual Saturation: Vigorously stir equal volumes of analytical-grade n-octanol and aqueous buffer (pH 7.4, 0.1 M phosphate) for 24 hours at 25.0 ± 0.1 °C. Allow phase separation. This prevents volume shifts during the actual experiment.

Stock Preparation: Dissolve exactly 10.0 mg of 2-furfurylthio pyrazine in 10 mL of the pre-saturated n-octanol.

Equilibration: In a thermostated glass vial, combine 2.0 mL of the spiked octanol with 20.0 mL of the pre-saturated aqueous buffer (1:10 ratio accounts for the expected LogP > 1, ensuring detectable aqueous concentrations).

Mechanical Shaking: Agitate the vials at 150 rpm for 24 hours at 25.0 °C. Causality: 24 hours ensures complete thermodynamic equilibrium across the liquid-liquid interface.

Phase Separation (Critical Step): Centrifuge the vials at 10,000 x g for 15 minutes. Causality: Micro-emulsions of octanol in the aqueous phase will artificially inflate the aqueous concentration, leading to a severe underestimation of LogP. Centrifugation collapses these micro-emulsions.

Quantification: Carefully sample both phases using separate glass syringes. Quantify the concentration of 2-furfurylthio pyrazine using HPLC-UV (Protocol B).

Self-Validation (Mass Balance): Calculate

Coctanol×Voctanol+Cwater×Vwater

. The sum must equal the initial mass introduced. A variance > 5% indicates evaporative loss or adsorption, invalidating the run.

Calculation:LogP=log10(Coctanol/Cwater)

.

Caption: Workflow for determining the partition coefficient (LogP) via the isothermal shake-flask method.

Protocol B: HPLC-UV Quantification for Kinetic Solubility

To quantify the phases from Protocol A or to determine absolute kinetic solubility, a robust chromatographic method is required.

Step-by-Step Methodology:

Column Selection: C18 Reverse-Phase column (e.g., 150 mm x 4.6 mm, 5 µm). Causality: The lipophilic nature of the furfurylthio group interacts well with the C18 stationary phase, providing sharp peak resolution.

Mobile Phase: Isocratic elution using 60% Acetonitrile and 40% Water (0.1% Formic Acid). Causality: Formic acid suppresses any residual silanol interactions on the column, preventing peak tailing.

Flow Rate & Temperature: 1.0 mL/min at 30 °C.

Detection: UV absorbance at 254 nm. The conjugated pyrazine ring yields a strong chromophoric response at this wavelength.

System Suitability: Inject a standard solution (10 µg/mL) six times. The Relative Standard Deviation (RSD) of the peak area must be < 2.0%, and the tailing factor must be between 0.9 and 1.2 to validate the system's fluidic stability.

Conclusion & Formulation Strategy

Understanding that 2-furfurylthio pyrazine possesses a LogP of ~1.51–2.36 and negligible aqueous solubility under neutral conditions fundamentally shifts how we handle it in the lab and the manufacturing plant[2][3].

For aqueous-based final products (like beverages or hydrogels), the compound cannot be added directly. It must be pre-solubilized in a co-solvent (like propylene glycol) or encapsulated within a liposomal or micellar core. Conversely, in lipid-based matrices (like roasted coffee oils or savory fat bases), the compound acts as a highly stable, miscible solute, requiring minimal thermodynamic coercion to achieve homogeneity.

References

LookChem. "CAS No.164352-93-6, 2-FURFURYL THIOPYRAZINE Suppliers - Chemical Properties and Basic Information." LookChem Database. Available at:[Link]

PubChemLite. "164352-93-6 (C9H8N2OS) - Structural Information and Mass Spectrometry." University of Luxembourg. Available at:[Link]

electron density and molecular modeling of 2-((Furan-2-ylmethyl)thio)pyrazine

An In-depth Technical Guide to the Electron Density and Molecular Modeling of 2-((Furan-2-ylmethyl)thio)pyrazine Executive Summary This whitepaper provides a comprehensive technical guide for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Electron Density and Molecular Modeling of 2-((Furan-2-ylmethyl)thio)pyrazine

Executive Summary

This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the molecular modeling and electron density analysis of 2-((Furan-2-ylmethyl)thio)pyrazine. As a molecule with potential applications in medicinal chemistry and materials science, a thorough understanding of its electronic structure is paramount for predicting its reactivity, intermolecular interactions, and metabolic fate. This guide moves beyond a simple recitation of methods to provide a field-proven framework for computational analysis, grounded in the principles of Density Functional Theory (DFT). We will detail a self-validating, step-by-step protocol for geometry optimization, electron density calculation, and the interpretation of key quantum chemical descriptors. By elucidating the causality behind experimental choices and grounding all claims in authoritative sources, this guide aims to empower researchers to leverage computational chemistry for accelerated and informed molecular design.

Introduction: The Significance of Electron Density in Molecular Design

2-((Furan-2-ylmethyl)thio)pyrazine is a heterocyclic compound featuring a pyrazine ring linked to a furan moiety via a thioether bridge. This combination of aromatic systems and a flexible linker suggests a rich chemical reactivity profile and the potential for diverse intermolecular interactions. In the context of drug development, the spatial distribution of electrons within a molecule—its electron density—governs its fundamental properties, including its ability to bind to a biological target, its solubility, and its metabolic stability.

A precise understanding of the electron density allows us to visualize and quantify the electrostatic potential (ESP) surface, identify nucleophilic and electrophilic sites, and analyze the frontier molecular orbitals (HOMO and LUMO). These insights are critical for:

Predicting Reactivity: Identifying the most likely sites for chemical reactions, including metabolic transformations.

Understanding Intermolecular Interactions: Guiding the design of molecules that can form favorable non-covalent interactions (e.g., hydrogen bonds, π-stacking) with a target protein.

Optimizing Pharmacokinetic Properties: Correlating electronic properties with absorption, distribution, metabolism, and excretion (ADME) profiles.

This guide will provide a practical workflow for obtaining and interpreting these crucial electronic properties for 2-((Furan-2-ylmethyl)thio)pyrazine using state-of-the-art molecular modeling techniques.

Theoretical Foundations: Density Functional Theory as a Predictive Tool

For a molecule of this size, solving the Schrödinger equation exactly is computationally intractable. Instead, we turn to Density Functional Theory (DFT), a powerful quantum chemical method that has become the workhorse of modern computational chemistry. The foundational principle of DFT, established by the Hohenberg-Kohn theorems, is that the ground-state energy and all other electronic properties of a molecule are uniquely determined by its electron density, ρ(r). This allows us to work with the electron density, a function of only three spatial coordinates, rather than the much more complex many-electron wavefunction.

In practice, the exact form of the functional that connects the electron density to the energy is unknown. Therefore, we employ a variety of well-tested approximations. For organic molecules like 2-((Furan-2-ylmethyl)thio)pyrazine, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) have consistently provided a good balance of accuracy and computational efficiency.

The choice of a basis set is equally critical. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide a more accurate description of the electron distribution but at a higher computational cost. A good starting point for a molecule of this nature is a Pople-style basis set like 6-31G(d) , which includes polarization functions (d) on heavy atoms to account for the non-spherical nature of electron density in molecules.

A Self-Validating Computational Workflow

The following protocol outlines a robust and reproducible workflow for the molecular modeling of 2-((Furan-2-ylmethyl)thio)pyrazine. Each step includes justifications for the chosen methods to ensure a self-validating system where the quality of the results can be critically assessed.

Step 1: Molecular Structure Generation and Pre-optimization

Action: Construct the 3D structure of 2-((Furan-2-ylmethyl)thio)pyrazine using a molecular builder such as Avogadro or GaussView.

Causality: An accurate initial 3D structure is crucial as it serves as the starting point for the geometry optimization. A poor starting geometry can lead to the calculation converging on a high-energy local minimum rather than the true ground-state conformation.

Protocol:

Sketch the 2D structure of the molecule.

Use the software's "clean-up" or "add hydrogens" features to generate a reasonable initial 3D geometry.

Perform an initial, low-level optimization using a molecular mechanics force field (e.g., MMFF94) or a semi-empirical method (e.g., PM7). This provides a computationally inexpensive way to resolve any steric clashes or unnatural bond lengths before proceeding to the more demanding DFT calculations.

Step 2: DFT Geometry Optimization

Action: Perform a full geometry optimization using DFT.[1][2][3][4][5]

Causality: This is the most critical step to find the lowest energy (most stable) conformation of the molecule on the potential energy surface.[1][2] All subsequent electronic property calculations must be performed on this optimized geometry to be physically meaningful.

Protocol:

Software: Use a quantum chemistry package like Gaussian, ORCA, or Q-Chem.

Level of Theory:

Method: B3LYP

Basis Set: 6-31G(d)

Input File (Gaussian Example):

Self-Validation:

The opt keyword initiates the geometry optimization.

The freq keyword calculates the vibrational frequencies at the optimized geometry. A true energy minimum will have no imaginary frequencies. If one imaginary frequency is present, the structure is a transition state, and further optimization is required.

Step 3: Single-Point Energy and Wavefunction Analysis

Action: Using the optimized geometry from Step 2, perform a single-point energy calculation with a larger basis set to obtain a more accurate wavefunction and electron density.

Causality: While 6-31G(d) is often sufficient for geometry optimization, a more flexible basis set can provide a more accurate description of the electron distribution, which is crucial for properties like electrostatic potential and molecular orbitals. This "multi-step" approach is a common strategy to balance computational cost and accuracy.

Protocol:

Level of Theory:

Method: B3LYP

Basis Set: 6-311+G(d,p) (This is a triple-zeta basis set with diffuse functions (+) on heavy atoms, which are important for describing lone pairs and anions).

Input File (Gaussian Example):

Step 4: Visualization and Data Extraction

Action: Post-process the output of the single-point calculation to generate and visualize the electron density, electrostatic potential map, and frontier molecular orbitals.

Causality: Raw numerical data from quantum chemical calculations is difficult to interpret. Visualization transforms this data into intuitive, chemically meaningful representations.

Protocol:

Use visualization software like GaussView, Avogadro, or VMD.

Generate the following surfaces:

Electron Density: This will show the overall shape of the molecule's electron cloud.

Electrostatic Potential (ESP) Map: This is generated by mapping the calculated electrostatic potential onto the electron density surface.

[6][7] * HOMO and LUMO: Visualize the highest occupied and lowest unoccupied molecular orbitals.

Workflow Diagram

Caption: Computational workflow for electron density analysis.

Data Interpretation for Drug Development

The results from the computational workflow provide a wealth of information that can directly inform drug design strategies.

Electrostatic Potential (ESP) Map

The ESP map is a powerful tool for understanding non-covalent interactions. [7][8][9][10]It reveals the charge distribution across the molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential).

Interpretation:

Deep Red/Orange Regions (Negative ESP): These are electron-rich areas, typically associated with lone pairs on heteroatoms (e.g., the nitrogen atoms in the pyrazine ring, the oxygen in the furan ring, and the sulfur of the thioether). These regions are prime candidates for acting as hydrogen bond acceptors .

Deep Blue Regions (Positive ESP): These are electron-poor areas, often found around hydrogen atoms bonded to electronegative atoms. In 2-((Furan-2-ylmethyl)thio)pyrazine, positive potential will be located on the hydrogens of the aromatic rings. These sites can act as hydrogen bond donors or participate in interactions with electron-rich moieties of a receptor.